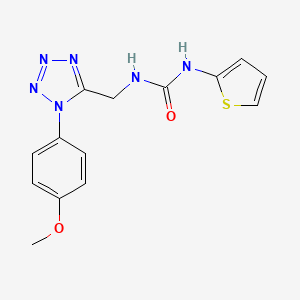

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

描述

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a thiophen-2-yl moiety.

属性

IUPAC Name |

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-22-11-6-4-10(5-7-11)20-12(17-18-19-20)9-15-14(21)16-13-3-2-8-23-13/h2-8H,9H2,1H3,(H2,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUPDMGBNCVVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of tetrazole derivatives, which have garnered attention for their diverse biological activities. This compound is characterized by its unique structural features, including a tetrazole ring and a thiophene moiety, which contribute to its potential pharmacological effects.

The molecular formula of this compound is , with a molecular weight of 273.31 g/mol. The compound's structure includes several functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N5O |

| Molecular Weight | 273.31 g/mol |

| LogP | 2.81 |

| Polar Surface Area | 72.51 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Synthesis

The synthesis of this compound typically involves the formation of the tetrazole ring through the reaction of 4-methoxyphenylhydrazine with sodium azide, followed by alkylation and reaction with isocyanates to form the urea derivative. This multi-step process allows for the introduction of various substituents, enhancing the compound's bioactivity.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have demonstrated that related thiourea derivatives possess cytotoxic effects against several cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell proliferation . For example, one study reported that a similar urea derivative exhibited GI50 values ranging from 15.1 to 28.7 μM against various cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring may mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to inhibition of enzyme functions or alteration in signaling pathways associated with disease processes.

Case Studies

Case Study 1: Anticancer Activity

In a comparative study, researchers evaluated the anticancer effects of various thiourea derivatives, including those structurally related to our compound. One derivative demonstrated significant selectivity against non-small cell lung cancer with an IC50 value of 0.004 μM, highlighting the potential for developing targeted therapies based on this chemical scaffold .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related tetrazole derivatives, revealing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the structure could enhance efficacy and reduce resistance development in microbial strains .

相似化合物的比较

Table 1: Comparison of Urea-Tetrazole Derivatives

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring correlate with higher melting points (e.g., 253–255°C for 2-chlorophenyl ), likely due to enhanced intermolecular interactions. The 4-methoxyphenyl group, being electron-donating, may reduce melting points compared to halogenated analogs.

- Thiophene vs.

- Yield Trends: Chlorophenyl-substituted ureas exhibit higher yields (90% ), possibly due to favorable reaction kinetics, whereas methoxyphenyl analogs (e.g., 5f in ) show moderate yields (55–68%).

Sulfonylated Tetrazole Derivatives

Table 2: Comparison with Sulfonylated Tetrazoles

Key Observations:

- Functional Group Impact: Sulfonylated tetrazoles (e.g., 3ga ) exhibit lower yields (50–68%) compared to urea derivatives, possibly due to the complexity of sulfonation reactions. The sulfonyl group may enhance solubility but reduce thermal stability (e.g., oily vs. crystalline states).

- Methoxyphenyl Role: The 4-methoxyphenyl group in 3ga mirrors the target compound, suggesting shared synthetic intermediates or stabilization effects via resonance.

Thiophene-Containing Analogues

Thiophene moieties are recurrent in bioactive compounds. For example:

- 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) : This compound showed anticancer activity, with the thiophene likely contributing to π-stacking in hydrophobic binding pockets.

- 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazo-triazol-4-yl)ethanone : Demonstrated enhanced planarity and electronic conjugation, critical for bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。